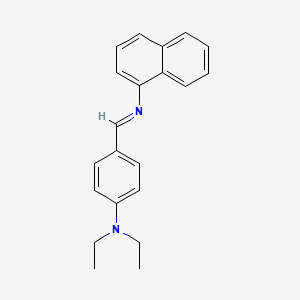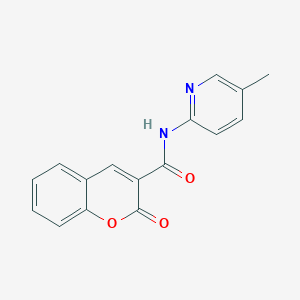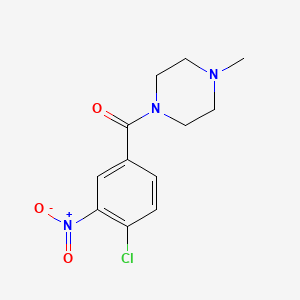![molecular formula C23H8Br2ClF3N2O4 B11551023 2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)](/img/structure/B11551023.png)
2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This process may include the use of catalysts such as SiO2-tpy-Nb and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: The isoindoline-1,3-dione scaffold can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce oxidized isoindoline derivatives.
Scientific Research Applications
5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bromine, chlorine, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Another brominated aromatic compound with similar reactivity.
Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate: A compound with a similar brominated structure.
3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester: A brominated pyrazole derivative.
Uniqueness
The uniqueness of 5-BROMO-2-[3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its complex structure, which includes multiple halogen atoms and a trifluoromethyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H8Br2ClF3N2O4 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
5-bromo-2-[3-(5-bromo-1,3-dioxoisoindol-2-yl)-2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H8Br2ClF3N2O4/c24-10-1-3-12-14(7-10)21(34)30(19(12)32)16-5-9(23(27,28)29)6-17(18(16)26)31-20(33)13-4-2-11(25)8-15(13)22(31)35/h1-8H |
InChI Key |
XCZDQFBXZPXSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=CC(=CC(=C3Cl)N4C(=O)C5=C(C4=O)C=C(C=C5)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550943.png)
![2-bromo-4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11550951.png)

![6-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11550961.png)
![3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate](/img/structure/B11550963.png)
![N-(4-chlorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11550966.png)
![2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11550968.png)

![2-(4-bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11550981.png)

![(8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11550991.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11550993.png)
![N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11551016.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11551028.png)
